molecular formula C22H24N4O2 B10981885 N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10981885
M. Wt: 376.5 g/mol
InChI Key: TZEMXUGUVOCIPY-UHFFFAOYSA-N
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Description

Phthalazinone benzylpiperidinylacetamide , is a synthetic organic compound. Its chemical structure consists of a phthalazinone core with a benzylpiperidine moiety attached to the acetamide group. This compound has attracted scientific interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide. One common approach involves the condensation of 1-benzylpiperidin-4-amine with phthalazinone in the presence of appropriate reagents. The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dichloromethane).

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, purification techniques, and scalability considerations are essential for industrial implementation.

Chemical Reactions Analysis

Reactivity:: N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical transformations:

    Oxidation: It may be oxidized to form an N-oxide derivative.

    Reduction: Reduction of the phthalazinone ring could yield a tetrahydrophthalazinone analog.

    Substitution: The benzylpiperidine group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., alkyl halides, amines) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

Major Products:: The specific products depend on reaction conditions, regioselectivity, and stereochemistry. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties, including receptor binding affinity and drug-like properties.

    Neuroscience: Investigation of its effects on neuronal receptors and neurotransmitter systems.

    Anticancer Research: Evaluation of its cytotoxicity and antiproliferative activity.

    Drug Development: Designing derivatives with improved efficacy and reduced side effects.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential molecular targets include receptors (e.g., dopamine, serotonin, opioid), ion channels, or enzymes. Further studies are needed to elucidate its cellular pathways and downstream effects.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide stands out due to its unique combination of a phthalazinone scaffold and a benzylpiperidine group. Similar compounds include other piperidine derivatives and phthalazinone analogs.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₉H₁₈N₂O₂
  • Molecular Weight : 306.36 g/mol

The presence of the piperidine and oxophthalazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Acetylcholinesterase Inhibition : Similar to other compounds derived from piperidine, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotection : The compound has shown potential neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
  • Metal Chelation : The oxophthalazine moiety may facilitate metal ion chelation, which can mitigate metal-induced neurotoxicity and amyloid plaque formation associated with Alzheimer's disease .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • AChE Inhibition Assay : The compound demonstrated significant AChE inhibitory activity, comparable to established AChE inhibitors used in treating Alzheimer's disease. The IC50 value was determined to be within a therapeutically relevant range .
  • Neuroblastoma Cell Viability : In neuroblastoma cell lines, the compound reduced β-amyloid-induced cytotoxicity, indicating its potential as a protective agent against neurodegenerative processes .

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to this compound:

StudyFindings
Study 1Showed significant improvement in cognitive function in animal models treated with similar compounds that inhibit AChE and exhibit antioxidant properties.
Study 2Reported enhanced neuroprotection against oxidative stress in cell culture models when treated with derivatives of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (>0.90) of effective absorption.
  • Blood-Brain Barrier Penetration : Strong likelihood (>0.90) of crossing the blood-brain barrier, which is crucial for central nervous system activity .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H24N4O2/c27-21(16-26-22(28)20-9-5-4-8-18(20)14-23-26)24-19-10-12-25(13-11-19)15-17-6-2-1-3-7-17/h1-9,14,19H,10-13,15-16H2,(H,24,27)

InChI Key

TZEMXUGUVOCIPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)CC4=CC=CC=C4

Origin of Product

United States

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